![molecular formula C14H15NO5 B2605637 2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione CAS No. 2503155-63-1](/img/structure/B2605637.png)
2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione
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Description
Scientific Research Applications
Synthesis and Cytostatic Activities
Research has demonstrated the synthesis of novel compounds based on the 3'-spirocyclic-oxindole framework, including derivatives of "2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione". These compounds have shown significant cytostatic activities against cancer cell lines, such as the human breast cancer cell line MCF-7, highlighting their potential in cancer treatment research (Yong et al., 2007).
Ring-Opening Cyclization
Another study explored the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines, facilitating rapid access to 2-substituted 4-hydroxyindole derivatives. This methodology offers a novel pathway to synthesize structurally interesting compounds from simpler precursors, showcasing the versatility of cyclohexane dione derivatives in synthetic chemistry (Nambu et al., 2014).
Enzymatic Activities and X-ray Crystallographic Analysis
The oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2) have been a focus of research due to their potential in treating various diseases. Compounds derived from "2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione" have been evaluated for their inhibitory activity against CDK2, with some showing low nanomolar activity. These studies not only provide insights into the compound's biological activities but also contribute to the development of new therapeutic agents (Bramson et al., 2001).
Biotransformation and Synthetic Applications
Biotransformations using "2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione" have led to the discovery of new synthetic pathways and the elucidation of absolute stereochemistry for certain cyclohexadiene carboxylic acids. These findings are crucial for the development of novel synthetic methods and the understanding of reaction mechanisms (Jenkins et al., 1995).
properties
IUPAC Name |
2-[(1R,2R,3R)-2,3-dihydroxycyclohexyl]oxyisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-10-6-3-7-11(12(10)17)20-15-13(18)8-4-1-2-5-9(8)14(15)19/h1-2,4-5,10-12,16-17H,3,6-7H2/t10-,11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBZVKKGJOYVRQ-IJLUTSLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)ON2C(=O)C3=CC=CC=C3C2=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]([C@@H](C1)ON2C(=O)C3=CC=CC=C3C2=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione |
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